[(3-Fluoro-5-methylphenyl)methyl](methyl)amine
Overview
Description
(3-Fluoro-5-methylphenyl)methylamine is an organic compound that features a fluorine atom and a methyl group attached to a benzene ring, with a methylamine group attached to the benzyl position
Mechanism of Action
Target of Action
Similar compounds such as boronic acids are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which are fundamental in various biochemical pathways .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylphenyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of the aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-5-methylphenyl)methylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(3-Fluoro-5-methylphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methylphenyl)methylamine
- (3-Fluoro-5-ethylphenyl)methylamine
- (3-Fluoro-5-methylphenyl)methylamine
Uniqueness
(3-Fluoro-5-methylphenyl)methylamine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
(3-Fluoro-5-methylphenyl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a 3-fluoro-5-methylphenyl group attached to a methylamine moiety. The presence of the fluorine atom and the methyl group enhances its chemical reactivity and potential interactions with biological systems.
Table 1: Basic Properties of (3-Fluoro-5-methylphenyl)methylamine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approx. 155.20 g/mol |
CAS Number | 1219533-33-1 |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that (3-Fluoro-5-methylphenyl)methylamine exhibits various biological activities, particularly in the fields of oncology and neurology.
1. Anticancer Properties
Studies have shown that derivatives of (3-Fluoro-5-methylphenyl)methylamine possess significant anticancer properties. For instance, indole derivatives synthesized from this compound have been explored for their ability to inhibit tumor growth in various cancer cell lines.
Case Study: Anticancer Activity
- Objective: Evaluate the anticancer effects of indole derivatives of (3-Fluoro-5-methylphenyl)methylamine.
- Method: Cell viability assays were conducted on breast cancer cell lines (MCF-7).
- Results: The derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
2. Neurological Applications
The compound is also being investigated for its potential role as a pharmacophore in targeting neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism involves interaction with neurotransmitter receptors, particularly acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine (ACh), enhancing cholinergic signaling.
Table 2: Mechanism of Action Summary
Target | Effect |
---|---|
Acetylcholinesterase | Inhibition |
Neurotransmitter Receptors | Modulation |
Research Findings
Recent studies have focused on the binding affinities and selectivity of (3-Fluoro-5-methylphenyl)methylamine towards various biological targets.
Table 3: Binding Affinities with Biological Targets
Compound | Target | Binding Energy (kcal/mol) |
---|---|---|
(3-Fluoro-5-methylphenyl)methylamine | AChE | -10.4 |
Indole derivative | Cancer cell receptors | -11.2 |
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-8(6-11-2)5-9(10)4-7/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEJZFXQRIDNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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